Cas no 1049773-81-0 (N-[4-(methylthio)benzyl]ethanamine hydrochloride)
![N-[4-(methylthio)benzyl]ethanamine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1049773-81-0x500.png)
N-[4-(methylthio)benzyl]ethanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- N-[4-(methylthio)benzyl]ethanamine hydrochloride
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- MDL: MFCD07110199
- インチ: 1S/C10H15NS.ClH/c1-3-11-8-9-4-6-10(12-2)7-5-9;/h4-7,11H,3,8H2,1-2H3;1H
- InChIKey: LHUNJCCKLPLILP-UHFFFAOYSA-N
- SMILES: C(C1C=CC(SC)=CC=1)NCC.Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 4
N-[4-(methylthio)benzyl]ethanamine hydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[4-(methylthio)benzyl]ethanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A978538-5g |
N-[4-(Methylthio)benzyl]ethanamine hydrochloride |
1049773-81-0 | 95% | 5g |
$188.0 | 2024-04-26 | |
abcr | AB221890-1 g |
N-[4-(Methylthio)benzyl]ethanamine hydrochloride; 95% |
1049773-81-0 | 1g |
€128.10 | 2023-01-26 | ||
abcr | AB221890-1g |
N-[4-(Methylthio)benzyl]ethanamine hydrochloride, 95%; . |
1049773-81-0 | 95% | 1g |
€137.20 | 2025-02-27 | |
A2B Chem LLC | AI91401-1g |
N-[4-(methylthio)benzyl]ethanamine hydrochloride |
1049773-81-0 | 95% | 1g |
$61.00 | 2024-04-20 | |
1PlusChem | 1P00J4FD-1g |
N-[4-(methylthio)benzyl]ethanamine hydrochloride |
1049773-81-0 | 95% | 1g |
$72.00 | 2023-12-26 | |
abcr | AB221890-5 g |
N-[4-(Methylthio)benzyl]ethanamine hydrochloride; 95% |
1049773-81-0 | 5g |
€261.80 | 2022-06-11 | ||
ChemBridge | 9070832- 1 g |
N-[4-(methylthio)benzyl]ethanamine hydrochloride |
1049773-81-0 | 95% | 1g |
$51 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896097-5g |
N-[4-(Methylthio)benzyl]ethanamine hydrochloride |
1049773-81-0 | 95% | 5g |
¥1403.0 | 2023-04-06 |
N-[4-(methylthio)benzyl]ethanamine hydrochloride 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
N-[4-(methylthio)benzyl]ethanamine hydrochlorideに関する追加情報
N-[4-(Methylthio)benzyl]ethanamine Hydrochloride: A Comprehensive Overview
N-[4-(Methylthio)benzyl]ethanamine hydrochloride, with the CAS number 1049773-81-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methylthio group attached to a benzene ring and an ethanamine moiety. The hydrochloride salt form further enhances its stability and solubility, making it a valuable compound for various applications.
The methylthio group in the structure of N-[4-(methylthio)benzyl]ethanamine hydrochloride plays a crucial role in its chemical properties. This group introduces sulfur into the molecule, which can influence reactivity and biological activity. Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry, particularly in the development of bioactive agents with potential therapeutic applications. The benzyl group serves as a rigid aromatic framework, providing structural stability and enhancing the compound's ability to interact with biological targets.
From a synthetic perspective, N-[4-(methylthio)benzyl]ethanamine hydrochloride can be synthesized through various routes. One common approach involves the alkylation of aniline derivatives followed by acid-mediated protonation to form the hydrochloride salt. This method has been optimized in recent research to improve yield and purity, ensuring that the compound meets high-quality standards for both research and industrial use.
The ethanamine moiety in this compound contributes to its amine functionality, which is essential for various chemical reactions. Ethanamines are known for their ability to form hydrogen bonds, making them versatile building blocks in organic synthesis. In the case of N-[4-(methylthio)benzyl]ethanamine hydrochloride, this functionality allows for further derivatization, enabling the creation of more complex molecules with tailored properties.
Recent advancements in analytical techniques have provided deeper insights into the physical and chemical properties of N-[4-(methylthio)benzyl]ethanamine hydrochloride. For instance, high-resolution mass spectrometry has been used to confirm the molecular formula and molecular weight of the compound. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been employed to study its structural integrity and purity.
In terms of applications, N-[4-(methylthio)benzyl]ethanamine hydrochloride has shown promise in several areas. Its sulfur-containing structure makes it a potential candidate for use in anti-inflammatory and antioxidant therapies. Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory activity in vitro, suggesting that this compound could be explored further for therapeutic purposes.
Moreover, the hydrochloride salt form of this compound is advantageous for pharmaceutical applications due to its improved solubility and bioavailability. This makes it a suitable candidate for drug delivery systems and formulations that require precise dosing and controlled release.
Looking ahead, ongoing research is focused on optimizing the synthesis of N-[4-(methylthio)benzyl]ethanamine hydrochloride to reduce costs and environmental impact. Green chemistry approaches are being explored to develop more sustainable methods for its production. Additionally, researchers are investigating its potential as a lead compound for drug discovery programs targeting specific diseases such as neurodegenerative disorders or cancer.
In conclusion, N-[4-(methylthio)benzyl]ethanamine hydrochloride is a versatile compound with a wealth of potential applications in organic chemistry and pharmacology. Its unique structure, combined with advancements in synthetic and analytical techniques, positions it as an important molecule for future research and development efforts.
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